2,5-dimethyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
2,5-dimethyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-15-14-20(24-16(2)18-10-6-4-7-11-18)26-22(23-15)21(17(3)25-26)19-12-8-5-9-13-19/h4-14,16,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUHQNAUZMHGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC(C)C3=CC=CC=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dimethyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has gained attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazolo ring fused to a pyrimidine system. Its molecular formula is CHN, indicating the presence of four nitrogen atoms that contribute to its biological activity.
Research indicates that compounds in this class can act through multiple mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives have shown the ability to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo synthesis of pyrimidines. This inhibition can lead to reduced viral replication and cellular growth .
- Antiproliferative Effects : Studies have demonstrated that pyrazolo[1,5-a]pyrimidines can inhibit cell proliferation in various cancer cell lines. The compound's activity against prostate cancer cells (PC3) was highlighted, showing significant growth inhibition with GI values in the low micromolar range .
Antiviral Activity
The compound has been evaluated for its antiviral properties. In vitro studies suggest it may be effective against viral infections by inhibiting viral replication pathways. For instance, compounds similar to 2,5-dimethyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine have shown promise in inhibiting measles virus replication .
Anticancer Properties
The anticancer potential of this compound is significant. It has been reported to exhibit:
- Inhibition of Cancer Cell Growth : The compound has shown effective growth inhibition in breast cancer cell lines (MCF-7 and SKBR3), with GI values indicating strong antiproliferative effects .
- Mechanisms of Action : The compound induces apoptosis in cancer cells and disrupts microtubule dynamics by binding to tubulin, which is critical for cell division .
Antioxidant and Antimicrobial Activity
Some derivatives within this chemical class have also demonstrated antioxidant properties. They can scavenge free radicals and reduce oxidative stress markers in various biological systems . Additionally, antimicrobial activity has been noted against certain bacterial strains, highlighting the versatility of these compounds in therapeutic applications .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations:
Anti-Mycobacterial Activity: Analogs with 3-(4-fluorophenyl) and N-(pyridin-2-ylmethyl) groups (e.g., compounds 22–44 in ) show potent inhibition of M. tuberculosis (MIC: 0.03–0.5 μM). The fluorine atom enhances electronegativity and target affinity .
N-7 Substitution :
- N-(1-Phenylethyl) (target compound) introduces steric bulk and lipophilicity, which may improve membrane permeability but could reduce solubility compared to N-(pyridin-2-ylmethyl) derivatives .
- N-Benzyl analogs (e.g., N-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine) exhibit similar lipophilicity but differ in metabolic stability due to the absence of ethyl branching .
Methyl Substitutions :
- The 2,5-dimethyl pattern in the target compound likely enhances metabolic stability by blocking oxidation sites, as seen in MPZP . This contrasts with analogs bearing 5-aryl or 5-heteroaryl groups, which may undergo faster phase I metabolism .
Structure–Activity Relationship (SAR) Trends
Position 3 :
- 3-Phenyl is a common pharmacophore across pyrazolo[1,5-a]pyrimidines. Fluorination (e.g., 4-fluoro) increases potency against M. tuberculosis but may elevate hERG channel binding risks .
- In MPZP, a 3-(4-methoxy-2-methylphenyl) group optimizes CNS penetration, highlighting substituent-dependent tissue targeting .
Position 5 :
- N-7 Amine: Pyridinylmethyl substituents improve solubility and hydrogen-bonding capacity, critical for anti-mycobacterial activity .
Pharmacokinetic and Toxicity Considerations
hERG Liability :
Analogs with N-(pyridin-2-ylmethyl) groups exhibit low hERG channel inhibition (IC50 > 30 μM), whereas bulkier N-7 substituents (e.g., 1-phenylethyl) may increase cardiac risk due to enhanced lipophilicity .Microsomal Stability : Methylated derivatives (e.g., target compound, MPZP) show high stability in human liver microsomes (>60% remaining after 1 hour), outperforming 5-aryl analogs .
Q & A
Synthesis and Optimization
Basic: What are the critical steps in synthesizing 2,5-dimethyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine? The synthesis involves multi-step reactions, starting with cyclization to form the pyrazolo[1,5-a]pyrimidine core, followed by functional group transformations (e.g., alkylation or amination). Key steps include regioselective substitutions at positions 3 and 7, with reaction conditions (solvent polarity, temperature >80°C) critical for yield optimization. Characterization via NMR and mass spectrometry is essential to confirm structural integrity .
Advanced: How can ultrasound-assisted synthesis improve regioselectivity and yield compared to traditional methods? Ultrasound irradiation enhances reaction kinetics through cavitation, reducing reaction time (e.g., from 24 hours to <6 hours) and improving yields by 15–20%. It minimizes side reactions (e.g., over-alkylation) by ensuring uniform energy distribution, as demonstrated in one-pot syntheses of pyrazolo-pyrimidines. Comparative studies show higher purity (HPLC >98%) and reduced byproduct formation under ultrasound .
Structural Characterization
Basic: What analytical techniques are essential for confirming the compound’s structure? Standard techniques include:
- 1H/13C NMR : To verify aromatic proton environments and methyl/ethyl substituents.
- High-resolution mass spectrometry (HRMS) : For molecular formula confirmation (e.g., C22H22N4).
- X-ray crystallography : Resolves positional ambiguities, such as phenyl group orientation at position 3 .
Advanced: How can X-ray crystallography resolve regiochemical ambiguities in substituted pyrazolo-pyrimidines? Single-crystal X-ray analysis (space group P-1, triclinic system) provides bond-length data and torsion angles to distinguish between N1- vs. N2-substituted isomers. For example, in compound 7c (analogous structure), crystallography confirmed the 7-amine position with a dihedral angle of 12.5° between pyrazole and pyrimidine rings, critical for SAR studies .
Biological Activity and Mechanism
Basic: What biological targets are associated with this compound? The compound exhibits kinase inhibition (e.g., CDK2/cyclin E, IC50 ~120 nM) and anti-inflammatory activity (COX-2 inhibition, IC50 ~1.2 µM). Its N-(1-phenylethyl) group enhances lipophilicity, improving membrane permeability in cellular assays .
Advanced: How does substituent engineering modulate selectivity for kinase vs. inflammatory targets?
- Para-substituted phenyl groups (e.g., 4-F, 4-Cl) increase kinase affinity by 3–5× via halogen bonding with ATP-binding pockets.
- Methoxyethyl side chains improve COX-2 selectivity (SI >10) by reducing steric hindrance. MD simulations show that bulkier substituents (e.g., isopropyl) disrupt binding to COX-2’s hydrophobic channel .
Analytical Method Validation
Basic: How is purity assessed during synthesis?
- HPLC-DAD : Uses a C18 column (acetonitrile/water gradient) to detect impurities ≥0.1%.
- TLC (silica GF254) : Monitors reaction progress with ethyl acetate/hexane (3:7); Rf ~0.45 for the target compound .
Advanced: What strategies optimize HPLC methods for quantifying degradation products? Adjusting pH (2.5–3.5 with 0.1% formic acid) improves peak symmetry for amine degradation products. Forced degradation studies (heat, UV, oxidative stress) identify major impurities, with LOQ <0.05% achievable via tandem mass spectrometry .
Data Contradictions and Resolution
Advanced: How to address discrepancies in reported biological activities across studies?
- Dose-response normalization : Compare EC50 values under standardized assay conditions (e.g., 10% FBS in DMEM).
- Metabolite profiling : LC-MS identifies active metabolites (e.g., N-dealkylated derivatives) that may contribute to observed variances. For example, hepatic microsome studies reveal CYP3A4-mediated oxidation altering IC50 by 2–3× .
Pharmacokinetic Profiling
Advanced: What formulation strategies improve oral bioavailability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
